Cbz-NH-PEG6-C2-acid

Beschreibung

Evolution and Significance of PEGylation in Biomedical Sciences

The process of attaching PEG chains to molecules, known as PEGylation, has its roots in the 1970s when researchers first explored its potential to modify the functionality of proteins. nih.gov The first PEGylated protein, pegademase bovine (ADAGEN®), was approved by the U.S. Food and Drug Administration (FDA) in 1990. wikipedia.org This milestone marked the beginning of a new era in drug development.

PEGylation has since become a cornerstone technique in the pharmaceutical industry for its ability to enhance the therapeutic efficacy and stability of various molecules, including drugs, proteins, and nanoparticles. wisdomlib.org The covalent attachment of these inert, hydrophilic polymers can extend the circulation time of a therapeutic agent in the bloodstream, improve its solubility, and reduce its immunogenicity and antigenicity by "masking" it from the host's immune system. wikipedia.orgcreativepegworks.com This modification can lead to a prolonged therapeutic effect and allow for less frequent dosing. wikipedia.orgwisdomlib.org The evolution of PEGylation technology has seen a trend towards the use of more complex PEG architectures and larger, well-characterized PEG reagents. creativepegworks.com

Chemical Linker Design Principles in Bioconjugation and Drug Delivery

Importance of Linker Stability and Cleavability in Biological Systems

A critical aspect of linker design is achieving a balance between stability in systemic circulation and susceptibility to cleavage at the target site. proteogenix.science The linker must be robust enough to remain intact in the bloodstream to prevent premature release of the payload, which could lead to off-target toxicity. acs.orgcam.ac.uk Conversely, upon reaching the target, the linker should be readily cleaved to release the active molecule. acs.org

Linkers can be broadly categorized as cleavable or non-cleavable. proteogenix.science Cleavable linkers are designed to be broken by specific triggers present in the target environment, such as enzymes (e.g., cathepsins) or a high concentration of glutathione. proteogenix.sciencecam.ac.uk This approach allows for the release of an unmodified, potent payload. cam.ac.uk Non-cleavable linkers, on the other hand, offer greater stability in circulation but may result in a less potent final product. proteogenix.science The choice between a cleavable and non-cleavable linker is highly dependent on the specific application and the nature of the target. proteogenix.science

Role of Hydrophilicity in Linker Design

Many potent therapeutic agents are hydrophobic, which can lead to aggregation and poor solubility when conjugated to antibodies or other biomolecules, especially at high drug-to-antibody ratios (DARs). adcreview.comlabinsights.nl Incorporating hydrophilic spacers, such as PEG chains, into the linker design is a well-established strategy to counteract this hydrophobicity. researchgate.netnih.gov

The hydrophilic nature of PEG linkers enhances the water solubility of the entire bioconjugate, which can improve its pharmacokinetic profile, leading to a longer half-life and increased plasma concentration. adcreview.comlabinsights.nl Furthermore, the use of branched or multi-arm PEG linkers can enable the conjugation of a higher number of drug molecules without causing aggregation, potentially increasing the potency of the therapeutic. adcreview.comlabinsights.nl The configuration and length of the PEG unit within the linker are critical parameters that must be carefully optimized to achieve the desired stability and pharmacokinetic properties. researchgate.netnih.gov

Overview of Cbz-Protected Amine and Carboxylic Acid Functionalities in Organic Synthesis

The strategic use of protecting groups is fundamental to the successful synthesis of complex organic molecules. The carboxybenzyl (Cbz) group is a widely used protecting group for amines, while carboxylic acids are versatile functional groups for forming stable amide bonds.

The Cbz group, introduced by Bergmann and Zervas in 1932, is instrumental in peptide synthesis and other areas of organic chemistry. total-synthesis.comnumberanalytics.com It effectively "masks" the nucleophilicity of an amine by converting it into a less reactive carbamate (B1207046). total-synthesis.comnumberanalytics.com This protection allows other chemical transformations to be carried out on the molecule without affecting the amine. The Cbz group is stable under various conditions but can be readily removed by catalytic hydrogenation or strong acids. bachem.commasterorganicchemistry.com

Carboxylic acids are key functional groups for bioconjugation. They can react with primary amines in the presence of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) to form highly stable amide bonds. dcchemicals.comaxispharm.com This reaction is a cornerstone of many bioconjugation strategies.

Introduction to Cbz-N-amido-PEG6-acid as a Heterobifunctional PEG Linker

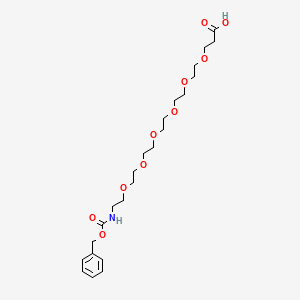

Cbz-N-amido-PEG6-acid is a prime example of a heterobifunctional PEG linker, a class of molecules with two different reactive functional groups at opposite ends of a PEG chain. huatengsci.com This specific linker contains a Cbz-protected amine at one terminus and a carboxylic acid at the other, separated by a discrete six-unit polyethylene (B3416737) glycol spacer. dcchemicals.combroadpharm.com

The heterobifunctional nature of Cbz-N-amido-PEG6-acid offers significant flexibility in bioconjugation. The carboxylic acid end can be activated to react with a primary amine on a biomolecule, such as an antibody or a protein, forming a stable amide linkage. dcchemicals.com The Cbz-protected amine on the other end can be deprotected under specific conditions to reveal a free amine, which can then be coupled to another molecule of interest. dcchemicals.com The intervening PEG6 spacer imparts hydrophilicity, improving the solubility of the resulting conjugate in aqueous media. dcchemicals.combroadpharm.com This combination of features makes Cbz-N-amido-PEG6-acid a valuable tool for constructing well-defined bioconjugates for applications in drug delivery, diagnostics, and fundamental biological research. huatengsci.comchemsrc.com

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Cbz-N-amido-PEG6-acid | 3-Oxo-1-phenyl-2,7,10,13,16,19,22-heptaoxa-4-azapentacosan-25-oic acid | C23H37NO10 | 487.54 | 1334177-80-8 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | C8H17N3 | 155.24 | 1892-57-5 |

| N,N'-Dicyclohexylcarbodiimide | DCC | C13H22N2 | 206.33 | 538-75-0 |

| Benzyl (B1604629) Chloroformate | Cbz-Cl | C8H7ClO2 | 170.59 | 501-53-1 |

Compound Structures

| Cbz-N-amido-PEG6-acid | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | N,N'-Dicyclohexylcarbodiimide (DCC) | Benzyl Chloroformate (Cbz-Cl) |

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO10/c25-22(26)6-8-28-10-12-30-14-16-32-18-19-33-17-15-31-13-11-29-9-7-24-23(27)34-20-21-4-2-1-3-5-21/h1-5H,6-20H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAOJWRYJPALAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701149915 | |

| Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334177-80-8 | |

| Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Cbz N Amido Peg6 Acid

Strategic Approaches to Polyethylene (B3416737) Glycol Synthesis for Defined Architectures.nih.gov

The synthesis of well-defined PEG structures is crucial for their application in fields requiring high purity and specific physicochemical properties. rsc.org Traditional polymerization of ethylene (B1197577) oxide often results in polydisperse mixtures, where the PEG chains have varying lengths. For applications demanding uniformity, such as in drug delivery and bioconjugation, monodisperse or discrete PEG (dPEG®) linkers are highly desirable. google.com

Monodispersed PEG Synthesis Techniques.bocsci.com

Achieving monodispersity in PEG synthesis is a significant challenge due to the difficulty in separating PEG compounds with similar structures. Several strategies have been developed to overcome this, providing access to highly pure, single-component PEG derivatives. These methods generally fall into a few key categories:

Iterative Coupling: This is a stepwise approach where PEG units are added one by one or in small, predefined blocks. beilstein-journals.orgacs.org This method can be unidirectional, adding to one end of the growing chain, or bidirectional, adding to both ends simultaneously. beilstein-journals.orgacs.org While effective, iterative coupling can be time-consuming.

Chain Doubling and Tripling: These exponential growth strategies involve coupling two or three PEG chains of the same length to rapidly increase the molecular weight. acs.org This approach can be highly efficient for synthesizing longer monodisperse PEGs. acs.org

Chromatographic Purification: High-performance liquid chromatography (HPLC) is often a necessary step to isolate the desired monodisperse PEG from a mixture of different chain lengths, especially in stepwise syntheses. rsc.org

One-Pot Approaches: To improve efficiency and reduce costs, one-pot synthesis strategies have been developed. beilstein-journals.org These methods combine deprotection and coupling steps, eliminating the need to isolate and purify intermediate products. beilstein-journals.org

A significant advancement in monodisperse PEG synthesis involves the use of base-labile protecting groups, which allows for a two-step, one-pot elongation cycle, considerably simplifying the process compared to traditional methods that require acid-labile protecting groups and a three-step, two-pot cycle. beilstein-journals.org

Controlled Polymerization for Specific PEG Lengths (e.g., PEG6).Current time information in Bangalore, IN.

For producing PEGs of a specific, shorter length like PEG6, controlled polymerization techniques are essential. These methods aim to precisely control the number of ethylene glycol repeating units.

Anionic Ring-Opening Polymerization: This is a common method for synthesizing PEGs with a narrow molecular weight distribution. By carefully controlling the initiator-to-monomer ratio, the chain length can be managed.

Group Transfer Polymerization (GTP): GTP is a living polymerization method that is particularly well-suited for creating block copolymers with well-defined structures and is used for synthesizing methacrylate (B99206) block polymers. researchgate.net

Atom Transfer Radical Polymerization (ATRP): ATRP is another controlled radical polymerization technique that can be used to synthesize polymers with controlled 3D structures and molecular weights. rsc.org

Stepwise Synthesis: For shorter, highly defined oligomers like PEG6, a stepwise synthetic approach is often preferred. This involves the sequential addition of ethylene glycol units or small PEG fragments. While laborious, it offers the highest level of control over the final chain length.

The synthesis of monodisperse PEGs with specific lengths, such as PEG6, is critical for applications where the linker length directly impacts the biological activity or physical properties of the final conjugate.

Synthesis of Cbz-N-amido-PEG6-acid Precursors and Intermediates

The synthesis of Cbz-N-amido-PEG6-acid involves the strategic functionalization of a PEG6 backbone. This process requires the introduction of both a carboxylic acid and a protected amine group at opposite ends of the PEG chain.

Carboxylic Acid Functionalization of PEG Chains.nanocs.nettandfonline.combiochempeg.comnumberanalytics.com

Introducing a carboxylic acid group onto a PEG chain is a common and crucial modification. nanocs.netthieme-connect.com This functional group provides a reactive handle for conjugation to amine-containing molecules. biochempeg.com Several methods are employed for this purpose:

Oxidation of a Terminal Hydroxyl Group: The primary alcohol at the end of a PEG chain can be oxidized to a carboxylic acid. However, this method can sometimes lead to degradation of the PEG chain. thieme-connect.com

Reaction with an Anhydride (B1165640): A common and efficient method involves reacting the terminal hydroxyl group of a PEG chain with an anhydride, such as succinic anhydride. nih.govplos.org This reaction opens the anhydride ring and results in the formation of a terminal carboxylic acid. nih.govplos.org

Alkylation of a Hydroxybenzoate: An alternative route involves the alkylation of a protected hydroxybenzoic acid derivative with a mesylated or tosylated PEG, followed by deprotection of the ester to reveal the carboxylic acid. researchgate.net

The choice of method depends on the desired purity and the stability of other functional groups present in the molecule. For many applications, the anhydride method offers a good balance of efficiency and mild reaction conditions. nih.govplos.org

Introduction of Cbz-Protected Amine Groups.tandfonline.comthieme-connect.com

The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. numberanalytics.comtotal-synthesis.comnih.govmasterorganicchemistry.com It is stable under a variety of conditions but can be readily removed by catalytic hydrogenation. tandfonline.commasterorganicchemistry.com

The introduction of a Cbz-protected amine onto a PEG chain can be achieved through several routes:

Reaction of an Amine-Terminated PEG: An amine-terminated PEG can be reacted with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base to form the Cbz-protected amine. tandfonline.comnumberanalytics.com

Stepwise Synthesis from Cbz-Protected Amino Alcohols: A Cbz-protected amino alcohol can be used as a starting building block in a stepwise PEG synthesis. This ensures the protected amine is incorporated from the beginning of the synthetic sequence.

Use of PEG as a Reaction Medium: Interestingly, polyethylene glycol itself can act as a benign and efficient reaction medium for the N-Cbz protection of amines using Cbz-Cl at room temperature. tandfonline.comresearchgate.net

The Cbz group's stability to both acidic and basic conditions makes it orthogonal to many other protecting groups, allowing for selective deprotection and further functionalization of the molecule. total-synthesis.com

Amidation and Esterification Reactions Utilizing Cbz-N-amido-PEG6-acid.tandfonline.combiochempeg.comcd-bioparticles.net

Cbz-N-amido-PEG6-acid is a versatile linker molecule designed for subsequent conjugation reactions. cd-bioparticles.net Its two distinct functional groups, the carboxylic acid and the protected amine, allow for controlled and specific chemical transformations.

The terminal carboxylic acid is readily available for amidation reactions . It can be reacted with primary amine groups of other molecules, such as proteins, peptides, or small molecule drugs, to form a stable amide bond. cd-bioparticles.netdcchemicals.comimyjet.combroadpharm.com This reaction is typically facilitated by the use of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. nih.govplos.orgcd-bioparticles.netdcchemicals.comimyjet.combroadpharm.comdcchemicals.combroadpharm.com This amidation strategy is a cornerstone of bioconjugation, enabling the covalent attachment of the PEG linker to biological molecules. scispace.com

While the carboxylic acid is the primary site for amidation, it can also undergo esterification reactions with alcohols. This transformation is generally achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. Oxidative esterification of aldehydes with alcohols represents an alternative pathway to esters. researchgate.net

The Cbz-protected amine on the other end of the molecule remains inert during these coupling reactions. total-synthesis.com Following the desired amidation or esterification, the Cbz group can be selectively removed, typically through catalytic hydrogenation, to reveal a primary amine. tandfonline.com This newly exposed amine can then be used for further functionalization, allowing for the construction of more complex molecules.

The strategic use of Cbz-N-amido-PEG6-acid in sequential amidation/esterification and deprotection steps enables the precise and controlled assembly of conjugates for a wide range of applications, including drug delivery systems and targeted therapeutics. rsc.orgresearchgate.netacs.org

Amide Bond Formation with Primary Amines using Coupling Reagents (e.g., EDC, HATU, DCC)

The terminal carboxylic acid of Cbz-N-amido-PEG6-acid can be readily coupled with primary amines to form a stable amide bond. broadpharm.comcd-bioparticles.net This reaction is not spontaneous and requires the activation of the carboxylic acid group. This activation is typically achieved using a variety of coupling reagents, which convert the carboxyl group into a more reactive intermediate that is susceptible to nucleophilic attack by the amine. hepatochem.com

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acyl-intermediate (such as an O-acylisourea for carbodiimides). This intermediate then reacts with the primary amine to form the desired amide, releasing the coupling agent as a byproduct (e.g., a urea (B33335) derivative for carbodiimides). researchgate.net

Commonly used coupling reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), as well as uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). broadpharm.comcd-bioparticles.netmedchemexpress.com

EDC is a water-soluble carbodiimide (B86325) that is convenient for reactions in aqueous buffers, as its urea byproduct is also water-soluble and can be easily removed by extraction. peptide.com

DCC is another effective carbodiimide, but its dicyclohexylurea byproduct is poorly soluble in most organic solvents, which can simplify purification by precipitation but makes it unsuitable for solid-phase synthesis. researchgate.netpeptide.com

HATU is a highly efficient coupling reagent, often used for sterically hindered amino acids or when rapid and high-yield coupling is required. medchemexpress.comnih.gov It typically requires the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). medchemexpress.com

Additives like 1-Hydroxybenzotriazole (HOBt) are often included in carbodiimide-mediated couplings to improve efficiency and, crucially, to minimize the risk of racemization when coupling chiral amines or amino acids. peptide.comnih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Full Name | Class | Key Features & Byproducts |

|---|---|---|---|

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Carbodiimide | Water-soluble reagent and byproduct, ideal for aqueous reactions. peptide.com |

| DCC | Dicyclohexylcarbodiimide | Carbodiimide | Forms an insoluble urea byproduct in organic solvents, facilitating removal. peptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium Salt | High efficiency, often used for difficult couplings; requires a non-nucleophilic base. medchemexpress.comnih.gov |

Ester Bond Formation

In addition to forming amide bonds, the terminal carboxylic acid of Cbz-N-amido-PEG6-acid can undergo esterification with alcohols to form ester bonds. This transformation is fundamental in synthesizing a variety of PEGylated molecules. The reaction typically requires acid catalysis (e.g., Fischer-Speier esterification) or the use of coupling agents that activate the carboxylic acid.

Coupling reagents like DCC, commonly used for amide bond formation, are also effective for synthesizing esters. researchgate.net In this context, DCC activates the carboxylic acid to form the reactive O-acylisourea intermediate, which is then intercepted by an alcohol nucleophile. To facilitate this reaction, especially for hindered alcohols, a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) is often added. peptide.com The use of DMAP, however, must be controlled as it can induce racemization in chiral substrates. peptide.com

The synthesis of PEG-amino acid diesters has been demonstrated using DCC as the condensing agent, highlighting the utility of carbodiimides for forming ester linkages with PEG derivatives. researchgate.net This approach can be applied to Cbz-N-amido-PEG6-acid to conjugate it with various alcohol-containing molecules.

Deprotection Strategies for the Cbz Group to Yield Free Amine

Once the carboxylic acid terminus has been functionalized, the carbobenzyloxy (Cbz) protecting group on the amine can be removed to liberate a primary amine. This newly exposed amine becomes available for subsequent conjugation reactions, enabling the synthesis of complex, bifunctional molecules. The Cbz group is known for its stability under a range of conditions but can be cleaved selectively. google.comgoogle.com

The most common method for Cbz deprotection is catalytic hydrogenolysis . organic-chemistry.orgacs.org This process involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. google.comorganic-chemistry.org

Gaseous Hydrogen (H₂) : The classical method involves bubbling hydrogen gas through a solution of the Cbz-protected compound and the Pd/C catalyst. google.com

Transfer Hydrogenation : For safety and convenience, hydrogen gas can be replaced by a hydrogen donor like ammonium (B1175870) formate (B1220265) (HCOONH₄) or triethylsilane. organic-chemistry.orgresearchgate.net This approach, often referred to as catalytic transfer hydrogenation, is highly effective and avoids the need for specialized high-pressure hydrogenation equipment. researchgate.net

Microwave irradiation has been shown to significantly accelerate the rate of Cbz deprotection via catalytic transfer hydrogenation, reducing reaction times from hours to minutes. researchgate.net The Cbz group can also be removed under certain acidic conditions or through enzymatic methods, although catalytic hydrogenolysis remains the most prevalent strategy in laboratory synthesis. broadpharm.comgoogle.com The complete removal of the Cbz group can be confirmed by analytical methods such as NMR spectroscopy, where the characteristic signals of the benzyl protons disappear upon successful deprotection. acs.org

Table 2: Common Deprotection Methods for the Cbz Group

| Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenolysis | Pd/C, H₂ (gas) | Traditional and highly effective method. google.comorganic-chemistry.org |

| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate (HCOONH₄) | Safer alternative to gaseous hydrogen; can be accelerated by microwaves. researchgate.net |

| Enzymatic Deprotection | N-Cbz-deprotecting enzyme | Offers high specificity under mild conditions, though less common in general synthesis. google.com |

Advanced Synthetic Considerations and Yield Optimization

Optimizing the synthetic utility of Cbz-N-amido-PEG6-acid involves careful selection of reagents and reaction conditions to maximize yields and purity while minimizing side reactions.

For amide bond formation , the choice of coupling reagent is critical. While HATU offers high efficiency, less expensive reagents like EDC or DCC combined with an additive like HOBt can often provide excellent yields with minimal racemization. peptide.comnih.gov For electron-deficient or sterically hindered amines, stronger coupling agents or modified conditions, such as the inclusion of DMAP as a catalyst, may be necessary to drive the reaction to completion. nih.gov

In deprotection , the efficiency of catalytic hydrogenolysis can be influenced by the catalyst quality, solvent, and the presence of catalyst poisons. For instance, sulfur-containing compounds can deactivate the palladium catalyst. google.com Therefore, ensuring the purity of the substrate is crucial for achieving high yields. Microwave-assisted protocols offer a significant advantage in terms of speed, which can prevent degradation of sensitive substrates during prolonged reactions. researchgate.net

Purification is a key consideration throughout the synthetic sequence. The hydrophilic and flexible nature of the PEG chain can sometimes complicate purification by traditional silica (B1680970) gel chromatography. Alternative methods like reverse-phase chromatography (RPC) or size-exclusion chromatography (SEC) may be required to isolate the desired PEGylated products with high purity.

Bioconjugation Strategies and Applications of Cbz N Amido Peg6 Acid

Site-Specific Conjugation Methodologies

The structure of Cbz-N-amido-PEG6-acid lends itself to site-specific conjugation strategies. The terminal carboxylic acid can be activated to react with primary amines, while the Cbz-protected amine provides an orthogonal site for subsequent modification after deprotection. broadpharm.comcd-bioparticles.net

The carboxylic acid group can be activated using common coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) to form a reactive intermediate. cd-bioparticles.netresearchgate.net This intermediate readily reacts with primary amine groups, such as those on the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond. cd-bioparticles.netdiva-portal.org

The Cbz group serves as a protecting group for the amine, preventing it from participating in unwanted side reactions. This group can be selectively removed under specific conditions, such as through palladium-catalyzed hydrogenation, to reveal the free amine. uu.nl This newly exposed amine can then be reacted with another molecule of interest, allowing for the precise construction of complex bioconjugates. This step-wise approach is fundamental to creating well-defined conjugates with specific linkages.

Conjugation to Peptides and Proteins

The conjugation of Cbz-N-amido-PEG6-acid to peptides and proteins is a key application, enabling the modification of these biomolecules to enhance their therapeutic or diagnostic properties. psyclopeptide.comnih.gov

Amide Coupling with Lysine Residues or N-termini

The most common strategy for attaching Cbz-N-amido-PEG6-acid to proteins and peptides involves the formation of an amide bond. cd-bioparticles.net The terminal carboxylic acid of the PEG linker is activated, typically with carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester. axispharm.comdiva-portal.org This activated ester then reacts with the primary amine groups found on the side chains of lysine residues or at the N-terminus of the polypeptide chain. cd-bioparticles.netissuu.com This reaction is typically carried out in a pH range of 7-9 to ensure the amine groups are deprotonated and thus nucleophilic. psyclopeptide.com

The specificity of this conjugation is directed towards the most accessible and reactive amine groups on the protein's surface. While this can lead to a heterogeneous mixture of products if multiple lysine residues are present, the reaction conditions can sometimes be optimized to favor conjugation at a specific site. diva-portal.org

Impact on Protein Solubility and Stability

The covalent attachment of the hydrophilic PEG chain from Cbz-N-amido-PEG6-acid can significantly improve the solubility and stability of the conjugated protein or peptide. broadpharm.comaxispharm.comissuu.com

Key Research Findings on PEGylation's Impact:

| Property | Effect of PEGylation | Citation |

| Solubility | The hydrophilic nature of the PEG spacer increases the overall water solubility of the conjugate, which is particularly beneficial for hydrophobic proteins or peptides. broadpharm.comissuu.com | broadpharm.comissuu.com |

| Stability | The PEG chain can act as a protective shield on the protein's surface, which can reduce its susceptibility to enzymatic degradation. allinno.com This steric hindrance can also increase the protein's resistance to denaturation. | allinno.com |

| Aggregation | By increasing solubility and sterically hindering intermolecular interactions, PEGylation can reduce the tendency of proteins to aggregate, a common issue during storage and formulation. axispharm.com | axispharm.com |

| Pharmacokinetics | The increased hydrodynamic size of the PEGylated protein can lead to a reduced renal clearance rate, thereby prolonging its circulation half-life in the body. issuu.comallinno.com | issuu.comallinno.com |

Considerations for Immunogenicity and Antigenicity

A significant advantage of PEGylation is its ability to reduce the immunogenicity and antigenicity of the conjugated protein or peptide. psyclopeptide.comallinno.com The flexible PEG chain can mask antigenic epitopes on the protein surface, preventing their recognition by the host's immune system. allinno.com This "stealth" effect can lead to a diminished antibody response and increased tolerance to the therapeutic protein. issuu.com This property is particularly crucial for non-human derived proteins or proteins that have been modified in a way that might elicit an immune response.

Conjugation to Small Molecules and Therapeutic Agents

Cbz-N-amido-PEG6-acid is also employed to link small molecule drugs to larger entities like antibodies or for use in systems such as Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comscribd.com In the context of PROTACs, the linker connects a target protein-binding molecule and an E3 ligase-recruiting molecule. The length and chemical nature of the PEG linker can influence the formation of the ternary complex required for protein degradation. medchemexpress.com

The carboxylic acid of Cbz-N-amido-PEG6-acid can be coupled to an amine-containing small molecule, or the Cbz-protected amine can be deprotected and then reacted with a suitable functional group on the small molecule. broadpharm.com This versatility allows for the creation of a wide range of conjugates with tailored properties for drug delivery and targeted therapies. axispharm.com

Surface Modification and Immobilization Techniques

The functional groups of Cbz-N-amido-PEG6-acid make it suitable for modifying and immobilizing biomolecules onto various surfaces. broadpharm.compsyclopeptide.com The terminal carboxylic acid can be used to covalently attach the linker to surfaces that have been functionalized with primary amines. cd-bioparticles.netbroadpharm.com

Once the linker is immobilized, the Cbz protecting group can be removed to expose the amine. uu.nl This amine then becomes available for the site-specific attachment of proteins, peptides, or other molecules. psyclopeptide.com This approach is valuable for the development of biosensors, diagnostic arrays, and other materials where the controlled orientation and density of immobilized biomolecules are critical for function. The hydrophilic PEG spacer also helps to reduce non-specific binding of other molecules to the surface and maintains the bioactivity of the attached molecule by preventing denaturation at the surface. psyclopeptide.com

Preparation of Bioactive Surfaces for Biosensors and Diagnostics

Cbz-N-amido-PEG6-acid is a valuable tool in the development of bioactive surfaces for biosensors and diagnostic applications. Its heterobifunctional nature, featuring a protected amine and a terminal carboxylic acid, allows for the controlled immobilization of biomolecules onto various substrates. The terminal carboxylic acid can be activated to react with primary amines on a surface, while the Cbz-protected amine can be deprotected to allow for the subsequent attachment of other molecules. broadpharm.combroadpharm.com This strategy is crucial for creating surfaces with specific biological activity, which is essential for the accurate detection of analytes in biosensors and diagnostic assays.

The polyethylene (B3416737) glycol (PEG) spacer of Cbz-N-amido-PEG6-acid plays a critical role in the performance of these bioactive surfaces. The hydrophilic PEG chain helps to create a hydrated layer on the surface, which can minimize non-specific protein adsorption, a common challenge in biosensor development that can lead to false signals and reduced sensitivity. issuu.com20.210.105 By reducing non-specific binding, the signal-to-noise ratio of the sensor is improved, leading to more reliable and accurate measurements. nih.gov

PEGylation for Reduced Non-Specific Adsorption

Non-specific adsorption of proteins and other biomolecules to surfaces is a significant issue in various biomedical applications, including biosensors, drug delivery systems, and medical implants. This unwanted adsorption can lead to reduced efficacy, inaccurate results, and adverse biological responses. 20.210.105 PEGylation, the process of attaching PEG chains to surfaces or molecules, is a widely adopted strategy to mitigate this problem. issuu.com20.210.105

Development of Prodrugs and Targeted Delivery Systems using Cbz-N-amido-PEG6-acid as a Linker

The use of linkers is a cornerstone in the development of advanced drug delivery systems, and Cbz-N-amido-PEG6-acid has emerged as a versatile tool in this field. researchgate.net Its defined length, hydrophilicity, and bifunctional nature make it an ideal candidate for connecting therapeutic agents to carrier molecules or targeting moieties. axispharm.combiosynth.com

Design of Prodrugs for Enhanced Pharmacokinetic Properties

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. researchgate.net This approach is often used to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and circulation time. researchgate.netijarsct.co.in Cbz-N-amido-PEG6-acid can be employed as a linker in prodrug design to attach a drug molecule to a carrier or a solubilizing group. axispharm.com

The PEG6 spacer in Cbz-N-amido-PEG6-acid can enhance the aqueous solubility of hydrophobic drugs, which is a common challenge in drug development. issuu.com By increasing solubility, the bioavailability of the drug can be improved. mdpi.com Furthermore, the PEG linker can shield the drug from enzymatic degradation and reduce its clearance by the kidneys, leading to a longer circulation half-life and sustained therapeutic effect. issuu.com The amide bond formed during conjugation is generally stable in circulation but can be designed to be cleaved at the target site, releasing the active drug. ijpsjournal.comnih.gov

Strategies for Targeted Drug Delivery

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing its efficacy and reducing systemic side effects. mdpi.com Cbz-N-amido-PEG6-acid can be utilized as a linker to conjugate a drug to a targeting ligand, such as an antibody or a peptide, that specifically recognizes and binds to receptors overexpressed on diseased cells. nih.gov

The process involves activating the carboxylic acid of Cbz-N-amido-PEG6-acid to react with an amine group on the drug molecule. Subsequently, the Cbz protecting group on the other end of the PEG linker is removed to expose an amine, which can then be conjugated to a targeting moiety. broadpharm.combroadpharm.com The PEG spacer in this construct serves to improve the solubility and biocompatibility of the conjugate while providing sufficient distance between the drug and the targeting ligand to avoid steric hindrance and allow for efficient binding to the target. issuu.com

Application in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. glpbio.com The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. Cbz-N-amido-PEG6-acid is a suitable candidate for use as a linker in ADC development. broadpharm.compu-kang.com

| Component | Function |

| Antibody | Provides specificity for a target antigen on cancer cells. |

| Drug (Payload) | A potent cytotoxic agent that induces cell death. |

| Linker (e.g., Cbz-N-amido-PEG6-acid) | Connects the antibody and the drug, influences stability and release. |

| PEG Spacer | Enhances solubility, reduces aggregation, and improves pharmacokinetics. issuu.com |

Use in Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own protein disposal system, the ubiquitin-proteasome system. frontiersin.orgresearchgate.net A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. rsc.org

Cbz-N-amido-PEG6-acid can be employed as a component of the linker in PROTACs. pu-kang.com The linker's length and composition are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation. mdpi.com The PEG6 spacer of Cbz-N-amido-PEG6-acid provides flexibility and hydrophilicity to the linker, which can facilitate the optimal positioning of the two ligands for effective ternary complex formation. issuu.com The bifunctional nature of Cbz-N-amido-PEG6-acid allows for the sequential or convergent synthesis of the PROTAC molecule. broadpharm.combroadpharm.com

| Component | Function |

| Target Protein Ligand | Binds specifically to the protein of interest. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. |

| Linker (incorporating Cbz-N-amido-PEG6-acid) | Connects the two ligands and influences the geometry of the ternary complex. |

| PEG Spacer | Provides flexibility and hydrophilicity to the linker. issuu.com |

Advanced Research Applications of Cbz N Amido Peg6 Acid in Biomedical Science

Therapeutic Modalities

Cbz-N-amido-PEG6-acid is a key component in modern therapeutic strategies, primarily due to its utility as a flexible linker molecule. Its structure, featuring a carboxybenzyl (Cbz)-protected amine at one end and a terminal carboxylic acid at the other, separated by a six-unit polyethylene (B3416737) glycol (PEG) chain, allows for the precise construction of complex bioconjugates. cd-bioparticles.netbroadpharm.combiosynth.com The terminal carboxylic acid can be activated to react with primary amine groups, forming stable amide bonds, while the Cbz group can be removed to expose an amine for further conjugation. cd-bioparticles.netdcchemicals.com

Enhancing Efficacy of Biologics through PEGylation

PEGylation, the process of attaching PEG chains to molecules like proteins, peptides, or antibody fragments, is a widely adopted strategy to improve the pharmacological properties of biologic drugs. psyclopeptide.comnih.gov The attachment of PEG chains increases the molecule's hydrodynamic size, which in turn reduces its clearance by the kidneys. allinno.com This process prolongs the drug's circulation half-life, leading to sustained therapeutic effects. Furthermore, the hydrophilic PEG chain can form a protective shield around the biologic, masking it from the host's immune system and thereby reducing its immunogenicity and antigenicity. psyclopeptide.comallinno.comissuu.com This shielding effect also protects the biologic from enzymatic degradation. allinno.com

Cbz-N-amido-PEG6-acid serves as an ideal reagent for the PEGylation of biologics. Its heterobifunctional nature allows for controlled, stepwise conjugation. biosynth.com For instance, the carboxylic acid end can be coupled to a specific amine group on a therapeutic protein. Following this, the Cbz protecting group can be removed, exposing a new reactive amine on the PEG linker, which can then be used for further modification or conjugation if required. This controlled methodology is crucial for maintaining the biological activity of the therapeutic protein.

| Benefit | Mechanism | Reference |

|---|---|---|

| Extended Circulation Half-Life | Increases hydrodynamic size, reducing renal clearance. | allinno.com |

| Reduced Immunogenicity | Forms a protective hydrophilic shield, masking antigenic sites. | psyclopeptide.comallinno.com |

| Increased Stability | Shields the biologic from proteolytic enzymes. | allinno.com |

| Enhanced Solubility | The hydrophilic PEG spacer improves solubility in aqueous media for hydrophobic drugs. | broadpharm.comissuu.com |

Development of Novel Therapeutic Constructs

The unique architecture of Cbz-N-amido-PEG6-acid makes it a valuable tool in the synthesis of innovative therapeutic constructs like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). medchemexpress.combroadpharm.comchemsrc.com

PROTACs are novel molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively destroy disease-causing proteins. medchemexpress.comchemsrc.com A PROTAC consists of two active ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. chemsrc.com Cbz-N-amido-PEG6-acid is used as a PEG-based linker in the synthesis of these PROTACs. medchemexpress.comchemsrc.com Its defined length, flexibility, and hydrophilicity are critical for ensuring that the two ends of the PROTAC can simultaneously bind their respective protein partners effectively, leading to the ubiquitination and subsequent degradation of the target protein.

In the field of ADCs, Cbz-N-amido-PEG6-acid can function as a component of the linker that connects a potent cytotoxic drug to a monoclonal antibody. broadpharm.comdcchemicals.comcreative-biolabs.com The antibody directs the ADC to cancer cells expressing a specific antigen, and upon internalization, the cytotoxic payload is released, killing the cancer cell. The PEG component of the linker can enhance the solubility and stability of the entire ADC construct. dcchemicals.com The bifunctional nature of the linker allows for the attachment of the drug at one end and conjugation to the antibody at the other, often after deprotection of the Cbz group. broadpharm.comdcchemicals.com

Diagnostic Imaging Agents and Probe Development

The properties that make Cbz-N-amido-PEG6-acid valuable in therapeutics also translate to its use in developing advanced diagnostic tools. Its role as a heterobifunctional linker is crucial for assembling complex imaging probes. biosynth.comconju-probe.com

Role in Radiopharmaceuticals and Imaging Probes

In the development of targeted imaging agents, it is necessary to link a targeting moiety (like a peptide or antibody fragment) to a signaling moiety (such as a fluorophore, or a chelator for a radionuclide). Cbz-N-amido-PEG6-acid and similar PEG linkers are ideal for this purpose. psyclopeptide.com

A pertinent example is the synthesis of a near-infrared fluorescence imaging probe for detecting platelets in vivo. nih.gov In this research, a PEG6 linker was used to connect a targeting ligand (a tirofiban (B1683177) analogue that binds to the glycoprotein (B1211001) IIb/IIIa receptor on platelets) to a cyanine (B1664457) dye (CyAl5.5). nih.gov The synthesis involved conjugating an amine-terminated PEG6-dye conjugate to the carboxylic acid of the targeting ligand. nih.gov This demonstrates how the distinct reactive ends of a PEG linker facilitate the creation of a bifunctional probe, where one part directs the agent to the biological target and the other provides a detectable signal. The PEG spacer also helps to minimize steric hindrance between the targeting ligand and the imaging agent, potentially improving binding affinity. dcchemicals.com While the specific linker used in the study was t-Boc-N-amido-PEG6-amine, the synthetic principle directly illustrates the application of a Cbz-N-amido-PEG6-acid, which would be used in a similar fashion by activating its carboxylic acid for reaction with an amine on the dye or targeting molecule. cd-bioparticles.netnih.gov

| Component | Function | Example from Research | Reference |

|---|---|---|---|

| Targeting Moiety | Binds to a specific biological molecule or cell type. | Tirofiban analogue (binds to platelet glycoprotein IIb/IIIa). | nih.gov |

| Linker | Connects the targeting and signaling moieties with optimal spacing and solubility. | PEG6 linker. | nih.gov |

| Signaling Moiety | Generates a detectable signal (fluorescence, radioactivity, etc.). | CyAl5.5 (near-infrared fluorophore). | nih.gov |

Biomaterials and Nanotechnology

The application of Cbz-N-amido-PEG6-acid extends into the fields of biomaterials and nanotechnology, where surface modification is key to performance. Synthetic biomaterials often lack the necessary biochemical signals to support optimal tissue growth, and nanoparticles can suffer from instability in complex biological fluids. rsc.org

Fabrication of PEGylated Nanoparticles for Biomedical Applications

PEGylation is a critical technique for improving the utility of nanoparticles in medicine. Attaching PEG layers to the surface of nanoparticles, such as gold nanoparticles (AuNPs), offers several advantages. It provides exceptional colloidal stability in various biological media, preventing aggregation, and creates a hydrophilic shell that helps the nanoparticles evade the immune system, prolonging their circulation time. rsc.org

Cbz-N-amido-PEG6-acid is a suitable reagent for the surface functionalization of nanoparticles. biosynth.com For instance, in the fabrication of functionalized gold nanoparticles, ligands with robust binding affinity to the gold surface are required. rsc.org While that study employed a specific N-heterocyclic carbene (NHC) ligand attached to a PEG chain, the principle of using a heterobifunctional PEG linker is central. The Cbz-N-amido-PEG6-acid can be modified to attach to the nanoparticle surface through one functional group, leaving the other available for further conjugation. For example, the carboxylic acid could be used to couple to amine groups on a nanoparticle's surface coating. Subsequently, the Cbz group at the distal end of the PEG chain can be deprotected to reveal an amine, which can then be used to attach targeting ligands, drugs, or imaging agents. broadpharm.comdcchemicals.com This strategy allows for the creation of multi-functional, stable nanoparticle platforms for targeted drug delivery and diagnostics. rsc.orgglycomindsynth.com

Integration into Hydrogels and other Biomaterial Scaffolds

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix (ECM), making them ideal scaffolds for tissue engineering and 3D cell culture. sigmaaldrich.comacs.org The physical and biological properties of these scaffolds can be precisely tuned by incorporating specific chemical linkers. Cbz-N-amido-PEG6-acid serves as an advanced tool for this purpose, enabling the covalent integration of bioactive molecules or the cross-linking of polymer chains. sigmaaldrich.com

The primary mechanism for integrating Cbz-N-amido-PEG6-acid into a hydrogel involves its bifunctional nature. The terminal carboxylic acid can be used to anchor the linker to a polymer backbone that presents primary amine groups (e.g., chitosan (B1678972) or modified hyaluronic acid). thermofisher.comcd-bioparticles.net Conversely, if the hydrogel polymer has carboxyl groups, the Cbz-protected amine can be deprotected to reveal the free amine, which can then be coupled to the polymer.

This linker is particularly valuable for tethering sensitive biological molecules, such as peptides, to the hydrogel scaffold. issuu.com For example, a peptide containing a cell-adhesion motif like RGD (arginine-glycine-aspartic acid) can be synthesized with a free amine group. The carboxylic acid of Cbz-N-amido-PEG6-acid can be activated and reacted with this peptide. Subsequently, the Cbz group on the other end of the linker can be removed, and the newly exposed amine can be coupled to a pre-formed hydrogel scaffold. This strategy ensures that the peptide is oriented away from the scaffold backbone, enhancing its availability for cell binding. sigmaaldrich.com The PEG6 spacer provides a flexible, hydrophilic arm that further improves the accessibility of the tethered molecule. interchim.fr

Interactive Data Table: Hypothetical Integration into a Biomaterial Scaffold

This table outlines a two-step reaction for tethering a bioactive peptide to an amine-functionalized biomaterial using Cbz-N-amido-PEG6-acid.

| Step | Reactant 1 | Reactant 2 | Coupling Agent | Intermediate/Final Product | Purpose |

| 1 | Cbz-N-amido-PEG6-acid | Bioactive Peptide (with N-terminal amine) | EDC/NHS | Cbz-N-amido-PEG6-Peptide | Covalently links the peptide to one end of the linker. |

| 2 | Cbz-N-amido-PEG6-Peptide (after Cbz-deprotection) | Amine-functionalized Scaffold | - | Scaffold-PEG6-Peptide | Covalently attaches the peptide-linker conjugate to the scaffold. |

This controlled, stepwise approach is critical for creating biomaterials with defined biological functionalities, which are essential for guiding cell behavior in regenerative medicine applications. sigmaaldrich.comacs.org

Applications in Vaccine Development

In modern vaccine design, particularly for subunit and nucleic acid vaccines, enhancing the immunogenicity of an antigen is a primary goal. acs.org This is often achieved by conjugating the antigen to a larger carrier molecule or nanoparticle, such as a virus-like particle (VLP), liposome (B1194612), or another protein, which helps stimulate a more robust immune response. nih.govencapsula.com Cbz-N-amido-PEG6-acid is a valuable reagent in this context, facilitating the precise and stable linkage of vaccine components. broadpharm.com

The heterobifunctional structure of Cbz-N-amido-PEG6-acid allows for directed conjugation strategies. For example, an antigenic peptide or protein can be coupled to the carboxylic acid end of the linker via its lysine (B10760008) residues or N-terminal amine. nih.gov Following this, the Cbz group can be removed, and the now-free amine on the linker can be attached to a carrier. This prevents unwanted polymerization or aggregation of the antigen. The hydrophilic PEG6 spacer helps to improve the solubility and stability of the resulting conjugate and acts as a flexible bridge, ensuring the antigen is properly presented to immune cells. interchim.fr

This linker can be used in the formulation of various advanced vaccine platforms:

Protein-Protein Conjugates: Linking a small, poorly immunogenic antigen to a large, immunogenic carrier protein.

Liposomal Vaccines: Attaching antigens to the surface of PEGylated liposomes, which act as delivery vehicles. encapsula.com The linker's carboxylic acid can be coupled to amine-functionalized lipids within the liposome structure.

Nanoparticle Vaccines: Decorating the surface of synthetic nanoparticles with antigens to mimic the repetitive structure of pathogens, which is known to strongly activate B-cells. nih.gov

Interactive Data Table: Potential Conjugation Strategy in Vaccine Formulation

This table illustrates how Cbz-N-amido-PEG6-acid could be used to conjugate an antigen to a carrier protein for a subunit vaccine.

| Phase | Action | Description | Key Reagents |

| Activation | Activate the linker's carboxyl group | The carboxylic acid on Cbz-N-amido-PEG6-acid is activated to make it reactive towards amines. | EDC, NHS |

| Antigen Conjugation | Couple activated linker to the antigen | The activated linker is reacted with a primary amine (e.g., lysine side chain) on the antigen. | Activated Cbz-N-amido-PEG6-acid, Antigen |

| Deprotection | Remove the Cbz protecting group | The Cbz group is removed from the antigen-linker conjugate to expose a free amine. | Acid or Hydrogenation |

| Carrier Conjugation | Couple the conjugate to the carrier | The exposed amine on the antigen-linker conjugate is reacted with an activated carboxyl group on a carrier protein. | Antigen-PEG6-NH2, Activated Carrier Protein |

The use of such well-defined linkers is crucial for the rational design of vaccines, ensuring batch-to-batch consistency and optimizing the immune response to the target antigen.

Analytical Methodologies for Characterization of Cbz N Amido Peg6 Acid Conjugates

Spectroscopic Characterization of PEGylated Compounds (e.g., NMR, FT-IR)

Spectroscopic techniques are fundamental for confirming the covalent structure of the conjugate, ensuring that the Cbz-N-amido-PEG6-acid linker has been successfully attached to the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed atomic-level information about the molecular structure. labmanager.com In the characterization of a Cbz-N-amido-PEG6-acid conjugate, ¹H and ¹³C NMR are invaluable. Specific proton signals corresponding to the Cbz protecting group, the repeating ethylene (B1197577) glycol units of the PEG chain, and the newly formed amide bond can be identified. The disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the attached biomolecule confirm a successful reaction. For larger biomacromolecule conjugates, NMR can also provide insights into how the conformation of the parent molecule is affected by the PEGylation. acs.orgacs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify functional groups present in the molecule. labmanager.com The FT-IR spectrum of a Cbz-N-amido-PEG6-acid conjugate would be expected to show characteristic absorption bands. These include the strong C-O-C ether stretch from the PEG backbone, the C=O stretch of the carbamate (B1207046) (Cbz group) and the newly formed amide bond, and the N-H bend of the amide. rsc.orgresearchgate.net Comparing the spectrum of the conjugate to the spectra of the starting materials allows for confirmation of the conjugation. chiba-u.jp

| Technique | Functional Group/Moiety | Expected Signal/Peak | Significance |

|---|---|---|---|

| ¹H NMR | Cbz (Aromatic) | ~7.3 ppm (multiplet) | Confirms presence of the Cbz protecting group. |

| Cbz (CH₂) | ~5.1 ppm (singlet) | Confirms the benzylic protons of the Cbz group. | |

| PEG Backbone (CH₂CH₂O) | ~3.6 ppm (multiplet) | Characteristic signal for the ethylene glycol units. | |

| FT-IR | Amide/Carbamate C=O Stretch | ~1710-1650 cm⁻¹ | Indicates the presence of the Cbz carbamate and the newly formed amide linkage. rsc.org |

| PEG C-O-C Stretch | ~1100 cm⁻¹ | Confirms the presence of the PEG ether backbone. researchgate.net | |

| Amide N-H Bend | ~1550 cm⁻¹ | Evidence of the amide bond formation. |

Chromatographic Purity and Composition Analysis (e.g., HPLC, SEC)

Chromatographic methods are essential for assessing the purity of the conjugate, separating it from unreacted starting materials, and identifying any byproducts or aggregates.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a mixture. frontiersin.org For Cbz-N-amido-PEG6-acid conjugates, reverse-phase HPLC (RP-HPLC) is commonly used. sepax-tech.com This method separates molecules based on their hydrophobicity. The conjugate, being larger and often having different polarity than the unreacted linker or biomolecule, will have a distinct retention time, allowing for its quantification and purity assessment. waters.com

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. sepax-tech.comsigmaaldrich.com This technique is particularly useful for analyzing PEGylated biomacromolecules. nih.gov Successful conjugation with the PEG linker results in a significant increase in the molecule's size, leading to an earlier elution time compared to the unconjugated protein. waters.com SEC is also highly effective for detecting and quantifying aggregates, which are a critical quality attribute for biotherapeutics. sepax-tech.com Combining SEC with multi-angle light scattering (MALS) can provide absolute molar mass determination, further confirming the identity and oligomeric state of the conjugate. chromatographyonline.com

| Technique | Principle of Separation | Primary Application for Conjugate Analysis | Key Findings |

|---|---|---|---|

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Purity assessment and quantification. | Separates conjugate from unreacted linker and target molecule; determines purity percentage. sepax-tech.com |

| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Confirmation of conjugation and aggregation analysis. | Shows a shift to a lower retention time for the conjugate vs. the unreacted protein; quantifies high molecular weight aggregates. sigmaaldrich.comnih.gov |

Mass Spectrometry for Structural Elucidation of Conjugates

Mass spectrometry (MS) is an indispensable tool for the precise determination of molecular weight, providing definitive confirmation of a successful conjugation event. frontiersin.orgtandfonline.com The polydisperse nature of many PEG reagents can present a challenge, but Cbz-N-amido-PEG6-acid has a defined molecular weight, simplifying analysis. rsc.org

High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements. rsc.orgacs.org For a Cbz-N-amido-PEG6-acid conjugate, the measured mass should correspond to the sum of the molecular weight of the target molecule and the linker, minus the mass of water lost during amide bond formation. This allows for unambiguous verification of the conjugate's identity. Techniques like electrospray ionization (ESI) are commonly used to ionize large, non-volatile molecules like PEGylated proteins for MS analysis. rsc.org Tandem MS (MS/MS) can further be used to determine the specific site of PEGylation on a protein by fragmenting the molecule and analyzing the resulting peptide fragments. researchgate.netacs.org

| Analyte | Theoretical Mass (Da) | Observed Mass (Da) by HRMS | Conclusion |

|---|---|---|---|

| Target Molecule (Hypothetical) | 5000.00 | 5000.03 | Starting material identity confirmed. |

| Cbz-N-amido-PEG6-acid | 485.52 | 485.51 | Linker identity confirmed. |

| Conjugate (Target + Linker - H₂O) | 5467.52 | 5467.58 | Successful conjugation confirmed with high mass accuracy (<0.01%). acs.org |

Biophysical Characterization of PEGylated Biomacromolecules

When Cbz-N-amido-PEG6-acid is conjugated to a biomacromolecule like a protein or antibody, it is crucial to assess how the modification affects the molecule's higher-order structure and stability. kbibiopharma.com

Circular Dichroism (CD) Spectroscopy is used to analyze the secondary structure of proteins (e.g., alpha-helices and beta-sheets). A comparison of the CD spectra of the unconjugated and PEGylated protein can determine if the conjugation process has induced any significant conformational changes that might impact biological activity. kbibiopharma.com

Differential Scanning Calorimetry (DSC) measures the thermal stability of a protein by determining its melting temperature (Tm). PEGylation often increases the thermal stability of a protein. acs.org DSC can quantify this change, providing important data on the biophysical integrity of the conjugate. kbibiopharma.com

Dynamic Light Scattering (DLS) is a technique used to measure the hydrodynamic size of molecules in solution. nih.gov It can confirm the expected increase in size upon PEGylation and is also a sensitive method for detecting the presence of aggregates. kbibiopharma.com

| Technique | Parameter Measured | Purpose in Conjugate Analysis | Expected Result |

|---|---|---|---|

| Circular Dichroism (CD) | Secondary Structure (e.g., % alpha-helix) | Assess conformational integrity post-conjugation. | No significant change from the native protein, indicating structure is preserved. acs.org |

| Differential Scanning Calorimetry (DSC) | Melting Temperature (Tm) | Evaluate thermal stability. | An increase in Tm, indicating enhanced stability of the conjugate. acs.org |

| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh) | Confirm size increase and detect aggregation. | An increase in Rh consistent with PEGylation; low polydispersity indicating a homogenous sample. nih.gov |

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation PEG Linkers

The development of novel PEG linkers is driven by the need for more precise control over the properties of conjugated biomolecules. The design of next-generation linkers, inspired by the functionalities of molecules like Cbz-N-amido-PEG6-acid, focuses on several key areas. Researchers are exploring variations in the PEG chain length to meticulously modulate the hydrodynamic radius and solubility of the resulting conjugates. issuu.com This, in turn, influences the pharmacokinetic profile, including renal clearance rates. issuu.comallinno.com

Furthermore, the incorporation of different protecting groups and reactive functionalities is a significant area of investigation. This allows for site-selective modification of proteins and other biomolecules, which is crucial for preserving their biological activity. The ability to selectively deprotect the amine group on Cbz-N-amido-PEG6-acid under specific conditions exemplifies the level of control that future linkers will aim to replicate and enhance. broadpharm.comdcchemicals.com The goal is to create a diverse toolbox of linkers that can be tailored to the specific requirements of each therapeutic agent and its target.

Exploration of Cbz-N-amido-PEG6-acid in Multi-Functional Conjugates

The versatility of Cbz-N-amido-PEG6-acid makes it an ideal candidate for the construction of multi-functional conjugates. cymitquimica.com These complex molecules are designed to perform several tasks simultaneously, such as targeting specific cells, delivering a therapeutic payload, and enabling imaging for diagnostic purposes.

One promising application is in the development of antibody-drug conjugates (ADCs). axispharm.compurepeg.com In this context, Cbz-N-amido-PEG6-acid can act as a stable linker connecting a monoclonal antibody to a potent cytotoxic drug. The hydrophilic PEG spacer enhances the solubility and stability of the ADC, while the specific cleavage of the linker at the target site ensures the controlled release of the drug. cymitquimica.com

Another emerging area is its use in Proteolysis Targeting Chimeras (PROTACs). chemsrc.com PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. chemsrc.com Cbz-N-amido-PEG6-acid can serve as the PEG-based linker connecting the ligand for the target protein and the ligand for the E3 ligase. chemsrc.com

The development of branched or multi-arm PEG structures, for which Cbz-N-amido-PEG6-acid can be a foundational component, further expands the possibilities for creating highly complex and effective therapeutic and diagnostic agents. axispharm.com

Computational Modeling and Simulation of PEGylation Effects

Computational modeling and simulation are becoming indispensable tools in predicting the effects of PEGylation on the structure and function of biomolecules. These in silico approaches can provide valuable insights before undertaking expensive and time-consuming laboratory experiments.

By simulating the conformational changes, electrostatic interactions, and hydrophobicity of a protein after conjugation with Cbz-N-amido-PEG6-acid, researchers can predict the impact on its biological activity and immunogenicity. nih.gov These models can help optimize the attachment site and the length of the PEG linker to achieve the desired pharmacokinetic and pharmacodynamic properties. researchgate.net

Furthermore, simulations can aid in understanding how the PEG chain shields the protein from proteolytic enzymes and the immune system, thereby increasing its stability and reducing its immunogenic potential. issuu.comallinno.com This predictive power is crucial for the rational design of next-generation PEGylated therapeutics.

Translational Research and Clinical Development of Cbz-N-amido-PEG6-acid-based Therapies

The ultimate goal of research involving Cbz-N-amido-PEG6-acid is its translation into clinically approved therapies. The favorable properties conferred by PEGylation, such as improved solubility, increased stability, and reduced immunogenicity, have already led to the successful development of several PEGylated drugs for chronic diseases. nih.govfrontiersin.org

The versatility of Cbz-N-amido-PEG6-acid in creating advanced drug delivery systems, such as ADCs and PROTACs, suggests its potential in developing treatments for a wide range of conditions, including cancer and inflammatory diseases. axispharm.comchemsrc.comrockefeller.edu As research progresses, preclinical and clinical studies will be essential to evaluate the efficacy and safety of therapies based on this linker.

The continued development of Cbz-N-amido-PEG6-acid and similar linkers holds the promise of delivering more effective and safer biopharmaceuticals to patients, marking a significant advancement in the field of medicine.

Q & A

Basic Research Questions

Q. What is the chemical structure and key functional groups of Cbz-N-amido-PEG6-acid, and how do they influence its reactivity in conjugation reactions?

- Methodological Answer : The compound contains a carbobenzyloxy (Cbz) protecting group, an amide linkage, a PEG6 spacer, and a terminal carboxylic acid. The Cbz group shields primary amines during peptide synthesis, while the PEG6 spacer enhances solubility and reduces steric hindrance in biomolecular conjugates. Reactivity can be assessed via NMR to monitor deprotection kinetics under acidic conditions (e.g., HBr/acetic acid) .

Q. What are the recommended protocols for synthesizing and purifying Cbz-N-amido-PEG6-acid to achieve high yield and purity?

- Methodological Answer : Synthesis typically involves coupling PEG6-acid with Cbz-protected amine derivatives using carbodiimide-based activation (e.g., EDC/HOBt). Purification requires reverse-phase HPLC or silica-gel chromatography, with characterization via H NMR (amide proton resonance at δ 6.5–7.5 ppm) and LC-MS (expected [M+H] ~500–600 Da). Reproducibility hinges on strict anhydrous conditions and inert gas protection during synthesis .

Q. How should researchers handle and store Cbz-N-amido-PEG6-acid to maintain its stability during experiments?

- Methodological Answer : Store lyophilized powder at –20°C under argon to prevent hydrolysis of the amide bond. For aqueous solutions, use pH 4–6 buffers to minimize acid/base degradation. Conduct stability assays via accelerated aging studies (e.g., 37°C for 48 hours) with HPLC monitoring for decomposition products .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pH-dependent stability of the amide bond in Cbz-N-amido-PEG6-acid under physiological conditions?

- Methodological Answer : Prepare buffered solutions (pH 2–8) and incubate the compound at 37°C. Withdraw aliquots at timed intervals and quantify intact compound via UV-Vis spectroscopy (Cbz group absorbance at ~260 nm) or LC-MS. Calculate degradation rate constants () and plot against pH to identify stability thresholds. Include negative controls (e.g., non-amidated PEG6-acid) to isolate bond-specific effects .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of Cbz-N-amido-PEG6-acid post-synthesis?

- Methodological Answer : Use a combination of:

- HPLC-DAD : Purity assessment with C18 columns (gradient: 5–95% acetonitrile/0.1% TFA).

- NMR : Confirm amide bond integrity (amide protons) and PEG spacer continuity (ethylene oxide repeats at δ 3.5–3.7 ppm).

- MALDI-TOF MS : Verify molecular weight and detect side products (e.g., incomplete deprotection or PEG oxidation) .

Q. How can conflicting solubility data for Cbz-N-amido-PEG6-acid in different solvent systems be resolved through systematic experimentation?

- Methodological Answer : Perform solubility screens using the shake-flask method: dissolve 10 mg of compound in 1 mL of solvents (e.g., DMSO, THF, PBS) at 25°C. Centrifuge and quantify supernatant concentration via HPLC. For discrepancies, analyze solvent polarity (), hydrogen-bonding capacity, and ionic strength. Cross-validate with molecular dynamics simulations to correlate solubility with solvent-solute interactions .

Q. What strategies optimize the conjugation efficiency of Cbz-N-amido-PEG6-acid with biomolecules while minimizing side reactions?

- Methodological Answer :

- Activation : Pre-activate the carboxylic acid with sulfo-NHS esters to enhance nucleophilic attack by biomolecule amines.

- pH Control : Maintain pH 7.4–8.5 to favor amine deprotonation without hydrolyzing the NHS ester.

- Molar Ratio Optimization : Use a 1.5:1 (linker:biomolecule) ratio to balance conjugation yield and byproduct formation. Monitor progress via SDS-PAGE or MALDI-TOF for mass shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.